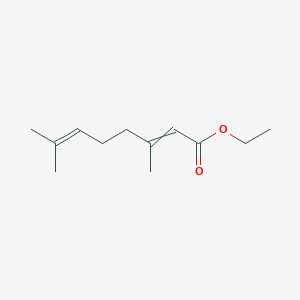
2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester, also known as ethyl geranate, is an organic compound with the molecular formula C12H20O2. It is a colorless liquid with a pleasant, fruity odor, commonly used in the fragrance and flavor industries. This compound is a derivative of geranic acid, where the carboxylic acid group is esterified with ethanol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester typically involves the esterification of geranic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Geranic acid+EthanolAcid catalystEthyl geranate+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. Additionally, the reaction may be performed under reduced pressure to enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Geranic acid or geranial (an aldehyde).
Reduction: Geraniol (an alcohol).
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor and taste.
作用機序
The mechanism of action of 2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:
Binding to receptors: Interacting with olfactory receptors to produce its characteristic odor.
Enzyme inhibition: Inhibiting enzymes involved in microbial growth, contributing to its antimicrobial properties.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
類似化合物との比較
2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester can be compared with other similar compounds, such as:
Methyl geranate: The methyl ester of geranic acid, which has similar properties but a slightly different odor profile.
Geraniol: The alcohol derivative of geranic acid, known for its strong rose-like fragrance.
Geranic acid: The parent carboxylic acid, which is less volatile and has a more pungent odor.
These compounds share similar chemical structures and properties but differ in their specific applications and sensory characteristics.
特性
CAS番号 |
13058-12-3 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
ethyl (2E)-3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C12H20O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,9H,5-6,8H2,1-4H3/b11-9+ |
InChIキー |
ZPKNTCZTABQJPS-PKNBQFBNSA-N |
SMILES |
CCOC(=O)C=C(C)CCC=C(C)C |
異性体SMILES |
CCOC(=O)/C=C(\C)/CCC=C(C)C |
正規SMILES |
CCOC(=O)C=C(C)CCC=C(C)C |
Key on ui other cas no. |
13058-12-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


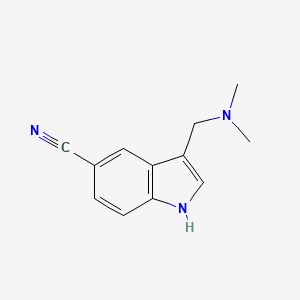
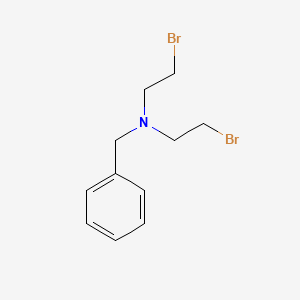
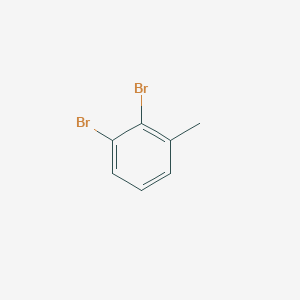
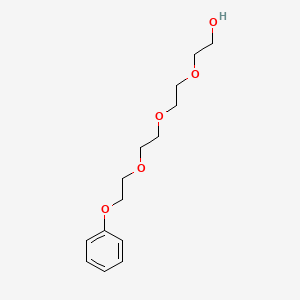
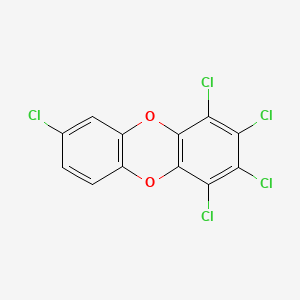
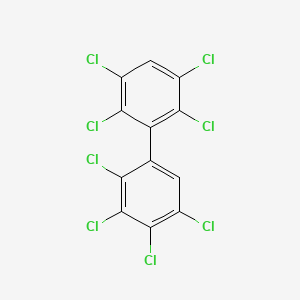
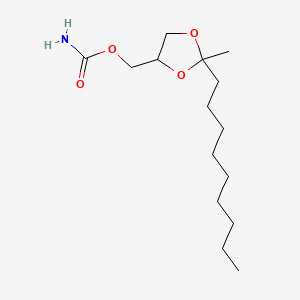
![4-Chlorobenzo[d]oxazol-2-amine](/img/structure/B1594522.png)
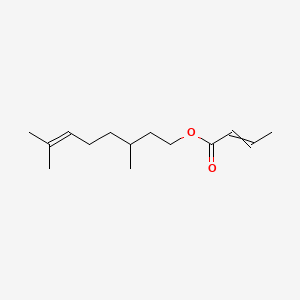
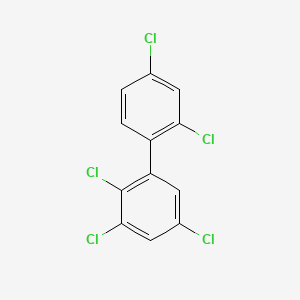
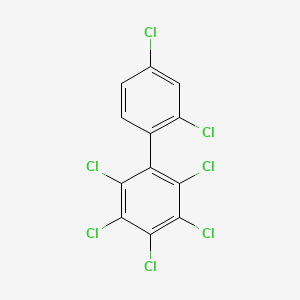
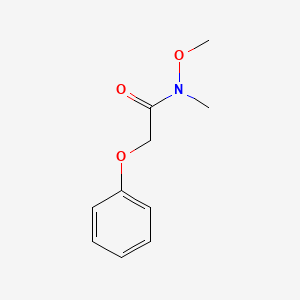
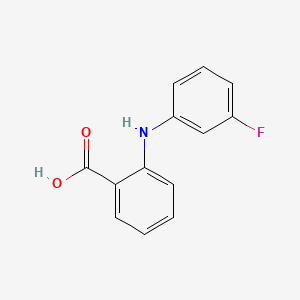
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1594533.png)
